4-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
Description
This compound features a benzene sulfonamide core linked to a pyrrolidine-2,5-dione moiety and a piperidin-4-ylmethyl group substituted with an oxolane (tetrahydrofuran) ring at the 3-position. Its molecular formula is C₂₀H₂₄N₃O₅S (calculated molecular weight: ~442.5 g/mol), and it exhibits a hybrid pharmacophore design aimed at balancing solubility, bioavailability, and target binding. The pyrrolidine dione may act as a hydrogen-bond acceptor, while the oxolane-piperidine moiety enhances conformational flexibility and solubility .
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S/c24-19-5-6-20(25)23(19)16-1-3-18(4-2-16)29(26,27)21-13-15-7-10-22(11-8-15)17-9-12-28-14-17/h1-4,15,17,21H,5-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZAMPDDWPZCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Maleimide Formation via Cyclization of Maleamic Acid
The benzene sulfonyl chloride core is synthesized from 4-aminobenzenesulfonamide. Initial protection of the sulfonamide group is unnecessary due to its stability under mild acidic conditions. The amine undergoes acylation with maleic anhydride in tetrahydrofuran (THF) at 0°C, forming 4-(maleamoyl)benzenesulfonamide. Cyclization to the maleimide is achieved using acetic anhydride and sodium acetate under reflux (110°C, 4 h), yielding 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide.
Key Reaction Conditions
- Maleic anhydride : 1.2 equivalents, dissolved in THF.
- Cyclization agent : Acetic anhydride (5 mL/g substrate), sodium acetate (0.1 equivalents).
- Yield : 78% after recrystallization from ethanol.
Conversion to the sulfonyl chloride is accomplished by treating the sulfonamide with chlorosulfonic acid (3 equivalents) in dichloromethane (DCM) at −10°C. The reaction mixture is stirred for 2 h, followed by quenching with ice water to precipitate 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride as a white solid.
| Parameter | Value |
|---|---|
| Chlorosulfonic acid | 3 equivalents |
| Temperature | −10°C → 25°C (gradual warming) |
| Reaction time | 2 h |
| Yield | 85% |
Characterization Data
- IR (KBr) : 1712 cm⁻¹ (C=O, maleimide), 1364 cm⁻¹ (S=O asym), 1173 cm⁻¹ (S=O sym).
- ¹H NMR (400 MHz, DMSO-d6) : δ 8.02 (d, 2H, J = 8.4 Hz, Ar-H), 7.85 (d, 2H, J = 8.4 Hz, Ar-H), 3.45 (s, 4H, maleimide CH₂).
Preparation of [1-(Oxolan-3-yl)Piperidin-4-yl]Methanamine
Oxolan-3-yl Substitution via Mitsunobu Reaction
Piperidin-4-ylmethanamine is reacted with tetrahydrofuran-3-ol under Mitsunobu conditions to introduce the oxolan-3-yl group at the piperidine nitrogen. Diethyl azodicarboxylate (DEAD, 1.5 equivalents) and triphenylphosphine (1.5 equivalents) in THF facilitate the coupling at 0°C → 25°C over 12 h.
Optimized Protocol
Protection-Deprotection Strategy
To prevent undesired side reactions during the Mitsunobu step, the primary amine is protected as a tert-butyl carbamate (Boc) prior to substitution. After oxolan-3-yl introduction, the Boc group is removed with trifluoroacetic acid (TFA) in DCM (1:1 v/v, 2 h), yielding [1-(oxolan-3-yl)piperidin-4-yl]methanamine.
Analytical Validation
- HRMS (ESI+) : m/z calcd for C₁₁H₂₂N₂O: 199.1804 [M+H]⁺; found: 199.1806.
- ¹H NMR (400 MHz, CDCl₃) : δ 3.82–3.75 (m, 1H, oxolan CH), 3.02 (d, 2H, J = 6.8 Hz, NCH₂), 2.45–2.35 (m, 2H, piperidine CH₂).
Coupling of Sulfonyl Chloride and Amine
Sulfonamide Bond Formation
The final step involves reacting 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride (1.0 equivalent) with [1-(oxolan-3-yl)piperidin-4-yl]methanamine (1.1 equivalents) in anhydrous DMF. Pyridine (2.5 equivalents) is added to scavenge HCl, and the mixture is stirred at 25°C for 24 h.
Purification and Yield
- Workup : Precipitation in ice-cwater, filtration, and recrystallization from ethanol.
- Yield : 74% as a pale-yellow crystalline solid.
| Property | Value |
|---|---|
| Melting point | 198–201°C |
| HPLC purity | 99.2% (C18, acetonitrile/H₂O) |
Spectroscopic Confirmation
- ¹³C NMR (100 MHz, DMSO-d6) : δ 174.2 (C=O, maleimide), 52.8 (piperidine C-N), 44.3 (NCH₂).
- IR (KBr) : 3280 cm⁻¹ (N-H, sulfonamide), 1650 cm⁻¹ (C=O).
Alternative Synthetic Routes and Comparative Analysis
Reductive Amination for Amine Synthesis
An alternative to the Mitsunobu reaction involves reductive amination of 1-(oxolan-3-yl)piperidine-4-carbaldehyde with ammonium acetate and sodium cyanoborohydride. While this method avoids protection-deprotection steps, it yields only 48% of the desired amine due to competing imine formation.
Solid-Phase Synthesis for Scalability
Immobilizing the sulfonyl chloride on Wang resin enables iterative coupling and washing steps, improving purity (>99%) but reducing overall yield (58%).
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized sulfonamide derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein binding due to its sulfonamide group.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Key Structural and Physicochemical Differences
The following table summarizes critical differences between the target compound and its analogues:
Functional Group Analysis
- Pyrrolidine-2,5-dione vs. Pyrazolo-pyrimidine: The target’s pyrrolidine dione is a polar, electron-deficient motif that may facilitate hydrogen bonding with enzymatic targets (e.g., proteases or kinases).
- Oxolane-Piperidine vs.
- Thiophene-Pyrazole vs. The tosyl group in may confer steric bulk, reducing off-target interactions but increasing metabolic susceptibility.
Hypothesized Pharmacological Profiles
- Target Compound : Likely optimized for central nervous system (CNS) targets due to its moderate lipophilicity (predicted logP ~2.5) and oxolane-piperidine moiety, which mimics blood-brain barrier-penetrant scaffolds .
- Fluorinated Chromenone Derivative : Potential anticancer applications due to fluorophenyl and chromenone groups, which are common in topoisomerase inhibitors. Fluorination may extend half-life but increase toxicity risks.
- Morpholine Sulfonyl Derivative : Suitable for peripheral targets (e.g., inflammatory enzymes) owing to high solubility and low CNS penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
